molecular formula C20H21ClN2O2 B2432836 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005294-27-8

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2432836
CAS No.: 1005294-27-8
M. Wt: 356.85
InChI Key: LVUBECQEPVUGTN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a tetrahydroquinoline moiety.

Properties

IUPAC Name

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBECQEPVUGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Hydrogenation conditions were optimized to balance conversion and selectivity. Elevating the temperature beyond 80°C reduced reaction time but increased decahydroquinoline formation (Table 1).

Table 1: Hydrogenation Optimization for 7-Nitroquinoline

Temperature (°C) Pressure (psi) Time (h) Yield (%) Decahydroquinoline (%)
70 50 18 72 5
80 50 12 85 3
90 50 8 68 12

Spectral Characterization

1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-amine

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.2 (d, 6H, CH(CH₃)₂), 2.8 (m, 2H, CH₂), 3.4 (m, 2H, CH₂), 6.5 (s, 1H, ArH), 6.7 (d, 1H, ArH).
  • ESI-MS: m/z 247.2 (M+H⁺).

2-Chloro-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide

  • ¹³C-NMR (100 MHz, DMSO-d₆): δ 25.1 (CH(CH₃)₂), 115.4 (Cl–C), 140.2 (C=O), 168.9 (N–C=O).
  • Melting Point: 189–191°C.

Chemical Reactions Analysis

Acylation with 2-Methylpropanoyl Chloride

The acylation step involves reacting the tetrahydroquinoline core with 2-methylpropanoyl chloride (isobutyryl chloride) to introduce the alkyl group. This step typically employs a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.

Reaction Conditions :

  • Base: Triethylamine

  • Solvent: Dichloromethane or THF

  • Temperature: 0–5°C (to control exothermicity)

  • Reaction time: 2–4 hours

Coupling with Benzamide

The final coupling step involves attaching the benzamide group to the tetrahydroquinoline core. This is achieved through amide bond formation , often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) to activate the carboxylic acid.

Key Reagents :

  • Benzamide derivative (e.g., chloro-substituted benzamide)

  • Coupling reagent: EDCI/HOBt

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF or dichloromethane

Reaction Conditions :

  • Temperature: 25–40°C

  • Reaction time: 4–6 hours

Functional Group Reactivity

The compound contains multiple reactive sites:

  • Amide group : Susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic rings : Chlorine substituents may undergo electrophilic substitution (e.g., nitration, acylation).

  • Tetrahydroquinoline ring : Potential for oxidation to quinoline under strong oxidizing agents.

Typical Reactions :

  • Hydrolysis : Amide cleavage to form carboxylic acid under acidic/basic conditions.

  • Reduction : Amide conversion to amine via LiAlH4.

  • Electrophilic substitution : Chlorine substitution on the benzene ring (e.g., Friedel-Crafts acylation).

Reaction Optimization Strategies

Modern optimization techniques, such as kinetic modeling and reaction progress kinetic analysis (RPKA) , are employed to refine synthesis steps :

  • Rate Constant Determination : Identifies rate-limiting steps (e.g., acylation vs. coupling).

  • Catalyst Screening : Evaluates efficiency of coupling reagents (e.g., EDCI vs. HATU).

  • Process Intensification : Continuous flow chemistry for improved scalability .

Amide Bond Formation

The coupling step involves nucleophilic attack by the tetrahydroquinoline amine on the activated carbonyl group of the benzamide derivative. The reaction proceeds through a tetrahedral intermediate stabilized by the coupling reagent.

Mechanism :

  • Activation : EDCI/HOBt generates an active ester intermediate.

  • Nucleophilic Attack : Tetrahydroquinoline amine attacks the activated ester.

  • Dehydration : Release of HOBt and formation of the amide bond.

Potential Side Reactions

  • Self-Coupling : Uncontrolled activation of the benzamide derivative.

  • Oxidation : Tetrahydroquinoline to quinoline under harsh conditions.

Scientific Research Applications

Pharmacological Applications

Research has indicated that derivatives of tetrahydroquinoline exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that compounds similar to 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide demonstrate significant antibacterial and antifungal properties. For instance, compounds with tetrahydroquinoline structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Some tetrahydroquinoline derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Research suggests that certain derivatives can protect neuronal cells from oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the applications of similar compounds in various fields:

  • Antimicrobial Screening : A study demonstrated that a related compound exhibited significant inhibition against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .
  • Cancer Research : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
  • 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibits unique properties due to the presence of the benzamide group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential. This article synthesizes various research findings to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN2OC_{17}H_{20}ClN_{2}O, and it features a chloro substituent, a tetrahydroquinoline moiety, and a benzamide structure. The presence of these functional groups suggests potential interactions with biological targets.

Antidiabetic Activity

Research indicates that benzamide derivatives, including compounds similar to 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, exhibit significant antidiabetic properties. A study highlighted that certain substituted benzamides demonstrated inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The most active compound in that series had an IC50 value of 10.75±0.52μM10.75\pm 0.52\,\mu M, showcasing its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly affects the inhibitory activity against target enzymes. For instance, modifications leading to enhanced hydrophobic interactions have been correlated with increased biological activity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide with enzyme active sites. The compound displayed favorable binding energies and engaged in multiple types of interactions such as hydrogen bonding and hydrophobic contacts with key amino acid residues .

Toxicity and ADMET Profile

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations suggest that this compound adheres to Lipinski's Rule of Five, indicating good bioavailability and low toxicity potential . Such profiles are essential for drug development as they predict the likelihood of success in clinical applications.

Comparative Biological Activity

To better understand the efficacy of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide relative to other compounds, a comparative analysis is presented in Table 1 below:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound 5oα-Glucosidase Inhibitor10.75 ± 0.52
MetoclopramideAntiemetic~15
HaloperidolAntipsychotic~408

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in treating various conditions:

  • Antidiabetic Potential : A study on a series of sulfamoyl benzamide derivatives demonstrated their ability to activate glucokinase and inhibit key enzymes involved in glucose metabolism .
  • Neuroleptic Activity : Research on similar benzamide compounds indicated significant neuroleptic effects with improved potency compared to traditional treatments like metoclopramide .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the tetrahydroquinoline core can be generated via hydrogenation of quinoline derivatives using Pd/C under H₂ in methanol (18 hours, room temperature) . Subsequent acylation with 2-methylpropanoyl chloride in the presence of pyridine and CH₂Cl₂ (1 hour, room temperature) introduces the isobutyryl group. Final coupling with 2-chlorobenzoyl chloride under similar conditions yields the target compound. Key steps require strict anhydrous conditions and catalytic hydrogenation monitoring via TLC or LC-MS .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the tetrahydroquinoline scaffold and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography (e.g., single-crystal analysis at 200 K with Mo-Kα radiation) resolves conformational details, such as torsion angles between the benzamide and tetrahydroquinoline moieties (e.g., 47.0–56.4°) . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroquinoline or benzamide moieties influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

  • Tetrahydroquinoline substitution : Electron-withdrawing groups (e.g., chloro) at position 2 enhance antimicrobial activity by increasing membrane permeability, while bulky acyl groups (e.g., 2-methylpropanoyl) at position 1 improve metabolic stability .
  • Benzamide modifications : Para-substitutions on the benzamide ring (e.g., nitro or trifluoromethyl groups) modulate receptor binding affinity, as shown in comparative IC₅₀ assays against kinase targets .
  • Methodology : Synthesize analogues via stepwise functionalization, then evaluate in vitro bioactivity (e.g., MIC for antimicrobials, IC₅₀ for enzymes) .

Q. How can X-ray crystallography resolve conformational ambiguities in this compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. For example, SCXRD data collected on a KappaCCD diffractometer (Mo-Kα, λ = 0.71073 Å) revealed:

  • Torsion angles : The dihedral angle between the benzamide and tetrahydroquinoline planes is 33.3(2)°, impacting π-π stacking interactions .
  • Hydrogen bonding : O—H⋯O and N—H⋯O interactions stabilize the crystal lattice (R-factor = 0.098, wR = 0.240) .
  • Application : Compare experimental data with DFT-optimized geometries to validate computational models .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using CLSI guidelines .
  • Compound purity : HPLC purity thresholds (>95%) must be enforced to exclude impurities (e.g., unreacted starting materials) that skew results .
  • Statistical analysis : Perform triplicate experiments with ANOVA to assess significance (p < 0.05) and report confidence intervals .

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